

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Sodium Phenoxide

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Compound of Interest

Compound Name: 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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Introduction

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The substitution of an aryl halide with a phenoxide is a key transformation for the synthesis of diaryl ethers, a structural motif present in numerous pharmaceuticals, natural products, and advanced materials. This document provides detailed protocols for two primary methods involving sodium phenoxide as the nucleophile: the classical SNAr reaction with activated aryl halides and the copper-catalyzed Ullmann condensation for less reactive aryl halides.

Data Presentation

The following tables summarize quantitative data for the synthesis of diaryl ethers using sodium phenoxide under different catalytic systems and with various substrates.

Table 1: Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis

Aryl Halide	Phenol	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
Iodobenzene	Phenol	CuI (5)	Picolinic Acid (10)	K ₃ PO ₄ (2)	DMSO	110	12	95
Bromobenzene	p-Cresol	CuIPPh ₃ (5)	-	K ₂ CO ₃ (2)	Toluene	110	24	85
2-Bromonaphthalene	p-Cresol	CuI (5)	-	K ₂ CO ₃ (2)	Toluene	100	24	78
4-Iodotoluene	Phenol	CuI (10)	N,N-Dimethylglycine (10)	K ₃ PO ₄ (2)	Acetonitrile	80	24	93
1-Bromo-4-nitrobenzene	Phenol	CuI (1)	TMHD (10)	Cs ₂ CO ₃ (2)	DMF	60	24	92

Data adapted from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: SNAr Reaction of Activated Aryl Halides with Sodium Phenoxide

Activated Aryl Halide	Phenol	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
2,4-Dinitrochlorobenzene	Phenol	NaH (1.2)	THF	25	4	>95
1-Fluoro-4-nitrobenzene	Phenol	K ₂ CO ₃ (2)	DMF	100	6	90
Picryl Chloride (2,4,6-trinitrochlorobenzene)	Phenol	NaH (1.2)	Dioxane	25	2	>98

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with a phenol.

Materials:

- Aryl halide (1.0 mmol)
- Phenol (1.2 mmol)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Picolinic acid (0.10 mmol, 10 mol%)

- Potassium phosphate (K_3PO_4) (2.0 mmol)
- Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), phenol (1.2 mmol), CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), and K_3PO_4 (424 mg, 2.0 mmol).[\[2\]](#)
- Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).
- Add anhydrous DMSO (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage (1.0 mmol).
- Place the reaction vessel in a preheated oil bath at 110 °C.
- Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
- Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: SNAr Reaction of an Activated Aryl Halide with Sodium Phenoxide

This protocol outlines the direct nucleophilic aromatic substitution of an activated aryl halide with sodium phenoxide.

Materials:

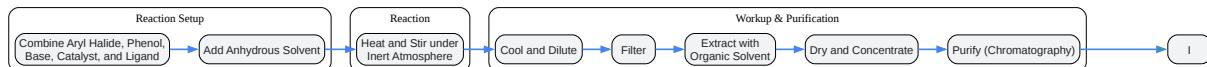
- Phenol (1.2 mmol)
- Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)

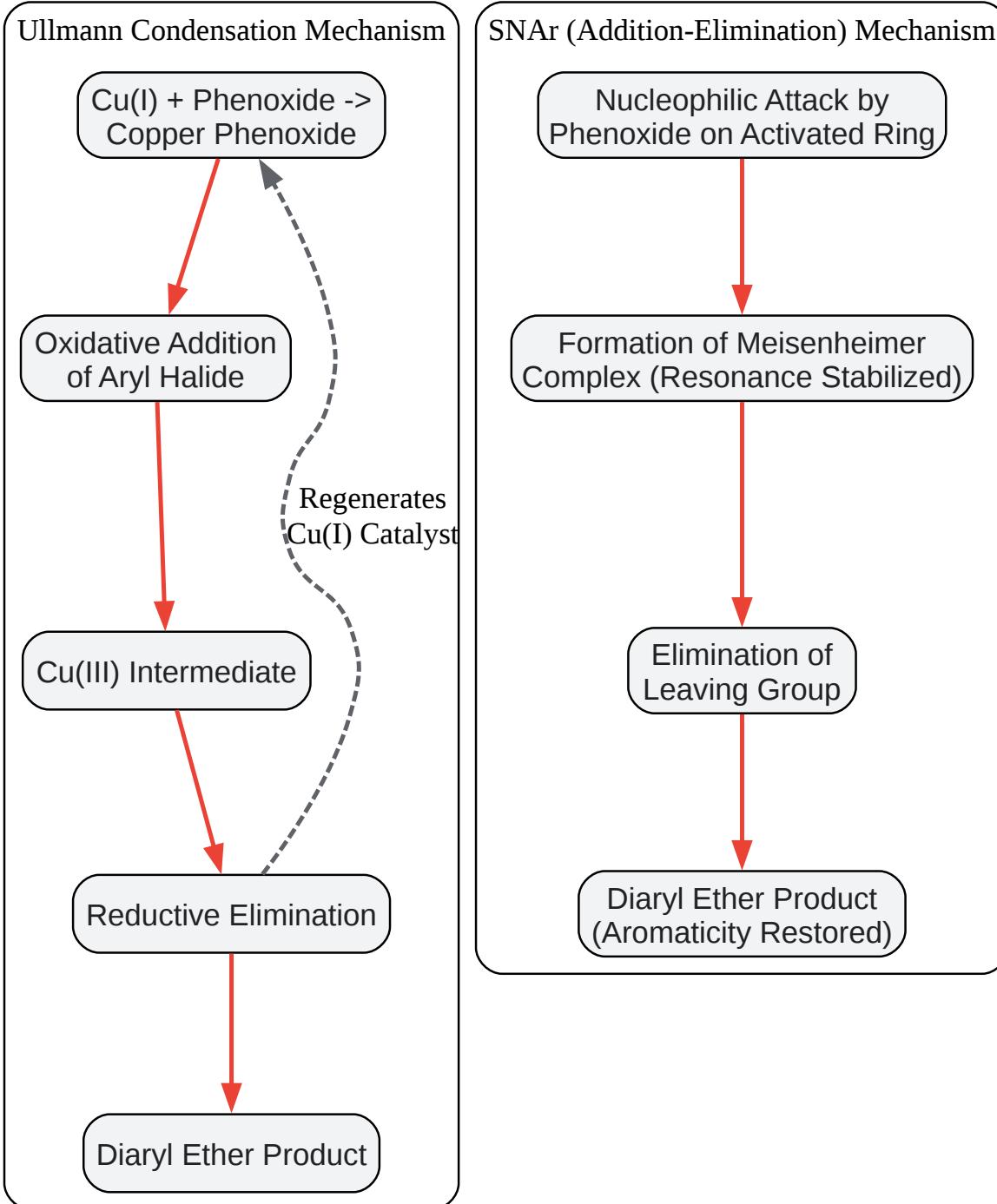
Procedure:

- To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add phenol (113 mg, 1.2 mmol) and anhydrous THF (5 mL).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (52 mg, 1.3 mmol) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

- In a separate flask, dissolve the activated aryl halide (e.g., 2,4-dinitrochlorobenzene, 202.6 mg, 1.0 mmol) in anhydrous THF (5 mL).
- Slowly add the solution of the activated aryl halide to the sodium phenoxide solution at room temperature.
- Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with water (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, purify the product by recrystallization or column chromatography.

Visualizations



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